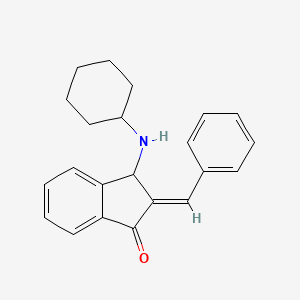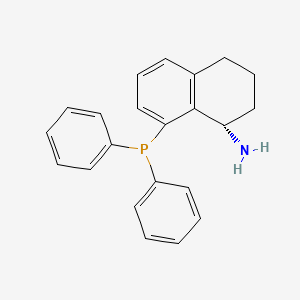
(E)-2-Benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one
Overview
Description
Mechanism of Action
Target of Action
BCI is an allosteric inhibitor of Dual Specificity Phosphatases (DUSPs) . DUSPs are key players in cell growth, survival, and death, and have essential roles in tumor initiation, malignant progression, and therapy resistance .
Mode of Action
BCI interacts with its targets, DUSP1 and DUSP6, inhibiting their activity . This inhibition leads to changes in the phosphorylation status of Mitogen-Activated Protein Kinases (MAPKs), which are regulated by DUSPs . The inhibition of DUSP6 by BCI can lead to the activation of the Extracellular signal-Regulated Kinases (ERK1/2), which are part of the MAPK pathway .
Biochemical Pathways
The primary biochemical pathway affected by BCI is the MAPK signaling pathway . DUSP6, one of BCI’s targets, is a negative regulator of MAPK kinases . By inhibiting DUSP6, BCI can enhance the activity of the MAPK pathway, affecting numerous cellular processes such as proliferation, differentiation, and survival .
Result of Action
BCI exhibits strong cytotoxicity on various cancer cells . It induces antitumor effects associated with cell cycle arrest and induction of apoptosis . BCI also affects the viability of cancer cells, leading to cellular morphological changes and the production of reactive oxygen species .
Biochemical Analysis
Biochemical Properties
(E)-2-Benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one plays a crucial role in biochemical reactions by inhibiting specific enzymes and proteins. It is known to interact with dual-specificity phosphatases DUSP1 and DUSP6, which are key regulators of the MAPK signaling pathway . By inhibiting these phosphatases, this compound prevents the dephosphorylation of MAPKs, leading to sustained activation of these kinases. This interaction is essential for studying the regulation of cell growth, differentiation, and apoptosis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In non-small cell lung cancer cell lines, such as NCI-H1299, A549, and NCI-H460, this compound has been shown to inhibit cell viability in a dose-dependent manner . It induces apoptosis through the intrinsic pathway by enhancing the expression of pro-apoptotic proteins like Bax and promoting the release of cytochrome c from mitochondria into the cytosol . Additionally, this compound downregulates anti-apoptotic proteins such as Bcl-2, further promoting cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting dual-specificity phosphatases DUSP1 and DUSP6 . This inhibition prevents the dephosphorylation of MAPKs, leading to their sustained activation. The activated MAPKs then phosphorylate various downstream targets, including transcription factors, which regulate gene expression and cellular responses . This mechanism is crucial for understanding how this compound influences cell signaling pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce apoptosis in a time-dependent manner, with prolonged exposure leading to increased cell death . Additionally, the compound’s effects on cellular processes such as gene expression and protein synthesis may vary over time, highlighting the importance of temporal analysis in understanding its biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving malignant peripheral nerve sheath tumors (MPNSTs), varying dosages of the compound have been shown to influence tumor growth and cell survival . Higher doses of this compound result in increased activation of MAPKs and greater inhibition of tumor growth . At high doses, the compound may also exhibit toxic or adverse effects, underscoring the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to apoptosis and cell signaling. The compound’s interaction with dual-specificity phosphatases DUSP1 and DUSP6 plays a pivotal role in regulating the MAPK signaling pathway . By inhibiting these phosphatases, this compound affects the phosphorylation status of MAPKs, which in turn influences metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is known to interact with various transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound accumulates in specific cellular compartments, where it exerts its effects on target proteins and enzymes .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound has been shown to localize to the mitochondria, where it induces the release of cytochrome c and activates the intrinsic apoptotic pathway . Additionally, this compound may interact with other organelles and cellular compartments, influencing various biochemical processes and cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BCI involves a series of chemical reactions. One common method includes the reaction of boron (B) with chlorine (Cl2) to form BCI2 . The reaction conditions typically involve maintaining a controlled environment to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of BCI may involve large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
BCI undergoes various types of chemical reactions, including:
Oxidation: BCI can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert BCI to its lower oxidation states.
Substitution: BCI can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with BCI include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BCI may yield higher oxidation state compounds, while reduction may produce lower oxidation state products.
Scientific Research Applications
BCI has a wide range of applications in scientific research:
Chemistry: BCI is used as a reagent in various chemical reactions and studies involving phosphatase inhibition.
Biology: In biological research, BCI is used to study the role of DUSP enzymes in cellular processes.
Medicine: BCI has potential therapeutic applications, particularly in the treatment of diseases where DUSP enzymes play a critical role.
Industry: BCI is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to BCI include:
SHP099: Another phosphatase inhibitor with different specificity.
RMC-4550: A compound with similar inhibitory effects on DUSP enzymes.
GSK2830371: A phosphatase inhibitor with a different mechanism of action.
Uniqueness of BCI
BCI is unique due to its specific inhibitory effects on DUSP6 and DUSP1, making it a valuable tool in research focused on these enzymes. Its ability to modulate cellular signaling pathways with high specificity sets it apart from other similar compounds.
Properties
IUPAC Name |
(2E)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c24-22-19-14-8-7-13-18(19)21(23-17-11-5-2-6-12-17)20(22)15-16-9-3-1-4-10-16/h1,3-4,7-10,13-15,17,21,23H,2,5-6,11-12H2/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDKPLZUXCIMIS-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2C3=CC=CC=C3C(=O)C2=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC\2C3=CC=CC=C3C(=O)/C2=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















